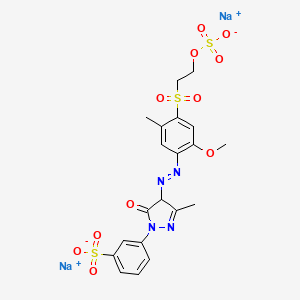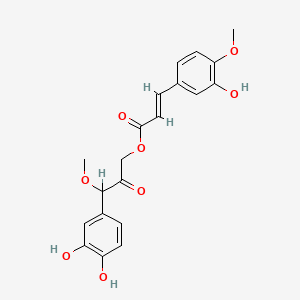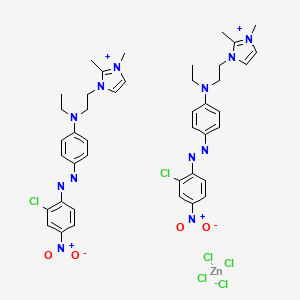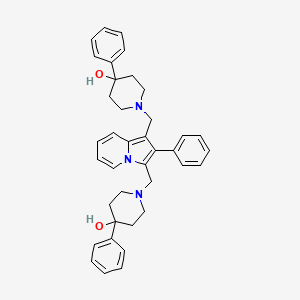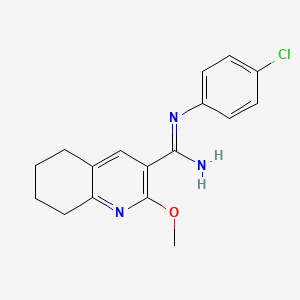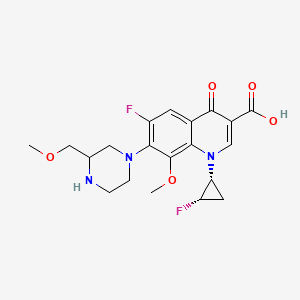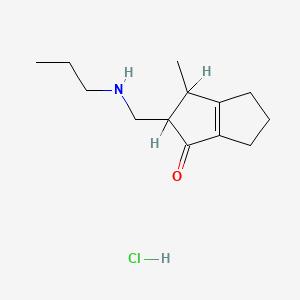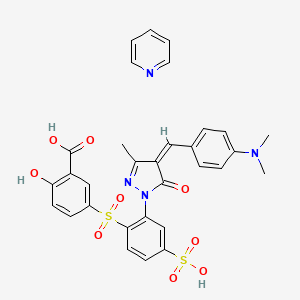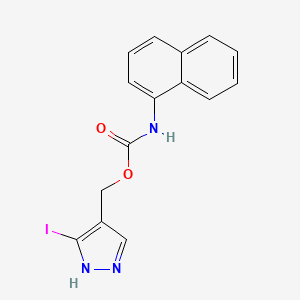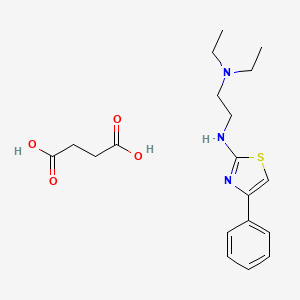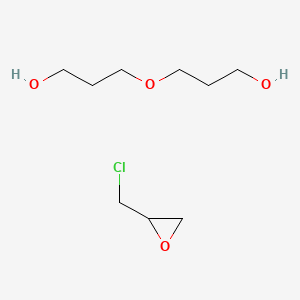
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which combines the reactive epoxide group of 2-(chloromethyl)oxirane with the hydroxyl functionality of 3-(3-hydroxypropoxy)propan-1-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of 2-(chloromethyl)oxirane with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and alcohols.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol involves its reactive epoxide group, which can form covalent bonds with nucleophiles such as proteins and DNA. This reactivity makes it useful in various applications, including enzyme inhibition and protein labeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the hydroxyl functionality.
Glycidyl chloride: Another epoxide with similar reactivity but different substituents.
3-Chloro-1,2-propylene oxide: Shares the epoxide group but has different chemical properties.
Uniqueness
2-(Chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of epoxide and hydroxyl groups, providing a versatile platform for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H19ClO4 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H14O3.C3H5ClO/c7-3-1-5-9-6-2-4-8;4-1-3-2-5-3/h7-8H,1-6H2;3H,1-2H2 |
Clé InChI |
BCWZHCBTABRMFM-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCl.C(CO)COCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


